molecular formula C12H14BrFN2O2 B1371701 tert-Butyl 2-[(E)-(4-bromo-2-fluorophenyl)-methylidene]-1-hydrazinecarboxylate CAS No. 1135283-46-3

tert-Butyl 2-[(E)-(4-bromo-2-fluorophenyl)-methylidene]-1-hydrazinecarboxylate

Cat. No. B1371701
M. Wt: 317.15 g/mol
InChI Key: UWPLZOFFMZJGKF-VIZOYTHASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with tert-butyl compounds . For instance, the synthesis of tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate involved reactions with 4-benzyloxybenzaldehyde and tert-butyl carbamate .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex and varied . For instance, the thermal decomposition of di-tert-butyl peroxide (DTBP) has been studied extensively .

Scientific Research Applications

  • tert-Butylhydroquinone (TBHQ)

    • Scientific Field : Food Science
    • Application : TBHQ is used as a preservative for unsaturated vegetable oils and many edible animal fats .
    • Methods of Application : It is added to a wide range of foods to extend storage life .
    • Results : It does not cause discoloration even in the presence of iron, and does not change flavor or odor of the material to which it is added .
  • tert-Butyl bromoacetate

    • Scientific Field : Organic Chemistry
    • Application : This compound serves as building blocks during the synthesis of model N-substituted oligoglycines (peptoids) containing an N-linked lactoside side-chain .
    • Methods of Application : Specific methods of application are not provided, but it is used in the synthesis of nitrilotriacetic acid end-functionalized polystyrene by atom transfer radical polymerization .
    • Results : Specific results or outcomes are not provided in the source .
  • 2-Bromo-4,6-di-tert-butylphenol

    • Scientific Field : Pharmaceutical Chemistry
    • Application : It is used in pharmaceutical intermediates and as medicine .
    • Methods of Application : When 2-Bromo-4,6-di-tert-butylphenol was treated with potassium ferricyanide in benzene, 1,4-dihydro-4-bromo-2,4,6,8-tetra-tert-butyl-1-oxodibenzofuran was yielded .
    • Results : A small amount of 2,4,6,8-tetra-tert-butyldibenzofuran was also produced .
  • tert-Butyl 4’-(bromomethyl)biphenyl-2-carboxylate

    • Scientific Field : Pharmaceutical Chemistry
    • Application : This compound is used in the preparation of angiotensin II receptor antagonists .
    • Methods of Application : Specific methods of application are not provided in the source .
    • Results : Specific results or outcomes are not provided in the source .
  • tert-Butyl alcohol

    • Scientific Field : Industrial Chemistry
    • Application : It is a chemical intermediate used to produce methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) by reaction with methanol and ethanol, respectively, and tert-butyl hydroperoxide (TBHP) by reaction with hydrogen peroxide .
    • Methods of Application : Specific methods of application are not provided in the source .
    • Results : Specific results or outcomes are not provided in the source .
  • tert-Butyl alcohol
    • Scientific Field : Industrial Chemistry
    • Application : It is a chemical intermediate used to produce methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) by reaction with methanol and ethanol, respectively, and tert-butyl hydroperoxide (TBHP) by reaction with hydrogen peroxide .
    • Methods of Application : Specific methods of application are not provided in the source .
    • Results : Specific results or outcomes are not provided in the source .

properties

IUPAC Name

tert-butyl N-[(E)-(4-bromo-2-fluorophenyl)methylideneamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrFN2O2/c1-12(2,3)18-11(17)16-15-7-8-4-5-9(13)6-10(8)14/h4-7H,1-3H3,(H,16,17)/b15-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPLZOFFMZJGKF-VIZOYTHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN=CC1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N/N=C/C1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-[(E)-(4-bromo-2-fluorophenyl)-methylidene]-1-hydrazinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-[(E)-(4-bromo-2-fluorophenyl)-methylidene]-1-hydrazinecarboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2-[(E)-(4-bromo-2-fluorophenyl)-methylidene]-1-hydrazinecarboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 2-[(E)-(4-bromo-2-fluorophenyl)-methylidene]-1-hydrazinecarboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 2-[(E)-(4-bromo-2-fluorophenyl)-methylidene]-1-hydrazinecarboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 2-[(E)-(4-bromo-2-fluorophenyl)-methylidene]-1-hydrazinecarboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 2-[(E)-(4-bromo-2-fluorophenyl)-methylidene]-1-hydrazinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.